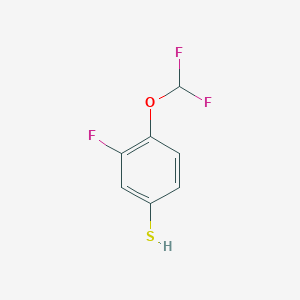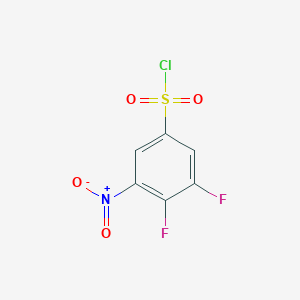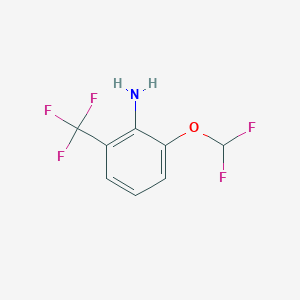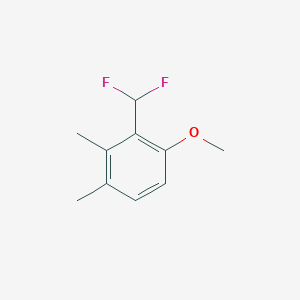
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Descripción general
Descripción
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that belongs to the nitrobenzene family. It has the molecular formula C10H9BrF2N2O2 and a molecular weight of 307.09 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
The synthesis of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The difluoropyrrolidine moiety is then introduced through nucleophilic substitution reactions. The nitro group is usually added via nitration reactions under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group. Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions.
Aplicaciones Científicas De Investigación
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of nitrobenzene derivatives on biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific properties, such as electronic materials and biomedical materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoropyrrolidine moiety may also play a role in modulating the compound’s activity by affecting its binding to specific molecular targets.
Comparación Con Compuestos Similares
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene can be compared with other nitrobenzene derivatives, such as:
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: This compound has a similar structure but differs in the position and type of substituents on the aromatic ring.
3,3-Difluoro-pyrrolidine: This compound lacks the nitrobenzene moiety and has different chemical properties. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-bromo-4-nitrophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-8-5-7(15(16)17)1-2-9(8)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNDGYHKMQHAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine](/img/structure/B1411480.png)

![1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1411483.png)









